AMPSO sodium salt
Description
Historical Context and Evolution of Zwitterionic Buffers in Biological Systems
The landscape of biochemical research before the 1960s was hampered by a limited selection of effective buffers for the physiologically significant pH range of 6 to 8. wikipedia.orgbitesizebio.com Researchers often had to rely on buffers like phosphate, borate, and Tris, which were frequently toxic to cells, reactive with experimental components, or inefficient at maintaining a stable pH in biological systems. bitesizebio.comhopaxfc.com This scarcity of suitable reagents meant that many experiments may have failed or produced distorted results due to the imperfections of the available buffers. hopaxfc.com
A fundamental breakthrough occurred in 1966 when Dr. Norman Good and his colleagues at Michigan State University published a seminal paper describing a new series of zwitterionic buffers designed specifically for biological research. wikipedia.orghopaxfc.comunc.edu Good established a set of criteria for an ideal biological buffer. These criteria aimed to ensure minimal interference with biological processes.
Key Criteria for "Good's Buffers":
pKa Value: A pKa between 6.0 and 8.0 to be effective at the neutral pH range where most biological reactions occur. wikipedia.orghopaxfc.com
High Water Solubility: Buffers needed to be highly soluble in aqueous systems, the environment for most biological reactions. wikipedia.orginterchim.fr
Membrane Impermeability: The buffer should not be able to easily pass through cell membranes, preventing its accumulation within cells. bitesizebio.cominterchim.fr
Minimal Salt Effects: The buffer should have a limited impact on the ionic composition of the medium. wikipedia.orginterchim.fr
Chemical Stability: Buffers should be stable and resistant to enzymatic and non-enzymatic degradation. interchim.fr
Low Absorbance: They should not absorb light in the UV and visible regions of the spectrum, which could interfere with spectrophotometric assays. interchim.fr
Theoretical Framework of Buffering Capacity in Complex Biological Media
A buffer solution is an aqueous system composed of a weak acid and its conjugate base or a weak base and its conjugate acid, which is capable of resisting significant changes in pH upon the addition of small quantities of an acid or a base. fiveable.melibretexts.orgslideshare.net This function is vital in biological systems, where nearly all processes are pH-dependent and require a stable environment to maintain the structure and function of macromolecules like proteins and nucleic acids. unc.edu
The behavior of a buffer solution is mathematically described by the Henderson-Hasselbalch equation . khanacademy.orgslideshare.net This equation relates the pH of the buffer to the acid dissociation constant (pKa) of the weak acid and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]). khanacademy.orglibretexts.orgchemistrytalk.org
The Henderson-Hasselbalch Equation: pH = pKa + log ( [A⁻] / [HA] ) libretexts.orgchemistrytalk.org
This equation illustrates that when the concentrations of the weak acid and its conjugate base are equal, the pH of the solution is equal to the pKa of the acid. khanacademy.orglibretexts.org This point represents the maximum buffering capacity of the system.
Buffering capacity refers to the ability of a buffer to resist pH changes. It is determined by two main factors:
Concentration of Buffer Components: The higher the concentration of the weak acid and its conjugate base, the greater the buffer's capacity to absorb added acid or base without a significant pH shift. libretexts.orgsolubilityofthings.com
Proximity of pH to pKa: A buffer is most effective when the desired pH of the solution is close to the pKa of the buffer's acidic component. solubilityofthings.com The useful pH range for a buffer is generally considered to be pKa ± 1 pH unit.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5S.Na/c1-7(2,5-9)8-3-6(10)4-14(11,12)13;/h6,8-10H,3-5H2,1-2H3,(H,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYCHPTWHWEPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(CS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657466 | |
| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-60-7 | |
| Record name | Sodium 2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization of Ampso Sodium Salt Buffering System Dynamics
Dissociation Equilibria and Thermodynamic Studies of the pKa Value
The buffering capacity of AMPSO sodium salt is governed by the dissociation of its tertiary amine group. The equilibrium for this dissociation can be represented as:
HL ⇌ H⁺ + L⁻
where HL is the protonated form of AMPSO and L⁻ is the deprotonated form. The pKa value, the pH at which the concentrations of the protonated and deprotonated species are equal, is a critical parameter for any buffer. For AMPSO, the pKa at 25°C is well-established to be 9.0. sigmaaldrich.comhopaxfc.commpbio.cominterchim.fr
Thermodynamic studies provide deeper insights into the energetics of this dissociation process. Key thermodynamic parameters for the ionization of AMPSO have been determined, offering a more complete picture of its behavior under varying temperature conditions. These parameters, as compiled by Goldberg et al. (2002), are crucial for predicting the pKa at temperatures other than 25°C. cancer.gov
| Thermodynamic Parameter | Value | Unit |
| pK (at 298.15 K) | 9.138 | |
| Enthalpy of reaction (ΔrH°) | 43.19 | kJ·mol⁻¹ |
| Heat capacity change (ΔrCp°) | -61 | J·K⁻¹·mol⁻¹ |
Table 1: Thermodynamic quantities for the ionization of AMPSO at T = 298.15 K (25 °C) and p = 0.1 MPa. cancer.gov
The positive enthalpy of reaction indicates that the dissociation of the AMPSO amine group is an endothermic process, meaning that heat is absorbed during dissociation. The negative heat capacity change suggests that the heat required for dissociation decreases as the temperature increases. This detailed thermodynamic profile allows for precise adjustments of buffer pH in temperature-sensitive experiments.
Influence of Ionic Strength on Buffering Performance
The ionic strength of a solution, a measure of the total concentration of ions, can significantly influence the pKa of a buffer. This effect arises from the interactions between the ions in the solution and the charged species of the buffer. The Henderson-Hasselbalch equation, which is fundamental to buffer calculations, is strictly valid in terms of activities rather than concentrations. At finite salt concentrations, the activities of the buffer species deviate from their concentrations, leading to a shift in the observed pKa. lclane.net
It is a crucial aspect of Good's buffers that they exhibit minimal salt effects, a desirable characteristic for biological experiments where the ionic composition can be complex and variable. interchim.fr However, for high-precision applications, it is always recommended to calibrate the pH meter with standard buffers of similar ionic strength to the experimental solution or to calculate the expected pKa shift. The following table illustrates the general effect of ionic strength on the pKa of different types of buffers.
| Buffer Ion Charge (z) | Change in pKa with Increasing Ionic Strength | Example |
| -1 | Decrease | Acetate |
| -2 | Decrease | Phosphate |
| -3 | Decrease | Citrate (B86180) |
| +1 | Increase | Tris |
Table 2: General effect of ionic strength on the pKa of different buffer types. lclane.net
Given that the protonated amine group of AMPSO carries a positive charge, its behavior is expected to be similar to that of Tris buffer in this regard.
Comparative Analysis of this compound with Alternative Good's Buffers in Diverse Experimental Conditions
This compound is part of a family of "Good's buffers" designed for biological research. interchim.fr Its high pKa makes it particularly suitable for applications in the alkaline range. A comparative analysis with other high-pH Good's buffers such as CHES (N-Cyclohexyl-2-aminoethanesulfonic acid), CAPS (N-Cyclohexyl-3-aminopropanesulfonic acid), and TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) is essential for selecting the optimal buffer for a specific experiment.
These buffers are often employed in techniques like electrophoresis and enzyme assays where maintaining a stable high pH is critical.
| Buffer | pKa (25°C) | Useful pH Range | Key Characteristics and Applications |
| AMPSO | 9.0 | 8.3 - 9.7 | Often used in electrophoresis and for studying enzymatic reactions that require a high pH. sigmaaldrich.comhopaxfc.commpbio.cominterchim.fr |
| CHES | 9.5 | 8.6 - 10.0 | Commonly used in enzyme kinetics and as a running buffer in various electrophoresis techniques. Does not complex with most metal ions. interchim.fryacooscience.com |
| CAPS | 10.4 | 9.7 - 11.1 | Suitable for very alkaline conditions, such as in the study of alkaline phosphatases and in protein sequencing. Used as a transfer buffer in Western blotting. yacooscience.com |
| TAPS | 8.4 | 7.7 - 9.1 | Utilized in various biochemical reactions and as a buffer in in vitro diagnostic kits due to its stable buffering capacity at different temperatures and ionic strengths. hbdsbio.com |
Table 3: Comparison of this compound with other high-pH Good's Buffers.
The choice between these buffers often depends on the specific requirements of the experimental system. For instance, in enzyme assays, it is crucial to select a buffer that does not interact with the enzyme or its cofactors. patsnap.compatsnap.comsuperchemistryclasses.com All the buffers listed in the table are known for their low metal-binding capacity, a key feature of Good's buffers. interchim.fr
In the context of electrophoresis, the choice of buffer can influence the separation and resolution of molecules. For example, in DNA agarose gel electrophoresis, different buffers can affect the migration and performance of the separation. biomedres.usrepec.orgresearchgate.netscirp.org While AMPSO is effective, the optimal choice may vary depending on the specific application and the nature of the molecules being separated.
Investigative Applications of Ampso Sodium Salt in Enzymology and Protein Science
Elucidation of Enzyme Kinetics and Catalytic Mechanisms
The study of enzyme kinetics and catalytic mechanisms relies on precise control over experimental conditions to ensure that observed effects are directly attributable to the variables being tested. The choice of buffer is a fundamental aspect of this control, as pH can dramatically influence enzyme structure, activity, and stability. patsnap.comnih.govresearchgate.net
Impact of AMPSO Sodium Salt on Enzyme Activity and Stability Profiles
The catalytic activity of an enzyme is highly dependent on the pH of its environment, as pH influences the ionization state of amino acid residues within the active site and throughout the protein structure. patsnap.com Deviations from the optimal pH can lead to reduced activity or even irreversible denaturation. nih.govresearchgate.net this compound is particularly effective at maintaining a stable pH in the alkaline range from 8.3 to 9.7, making it a suitable buffer for studying enzymes that function optimally under these conditions. myskinrecipes.com
By providing a consistent pH environment, this compound helps preserve the native conformation of enzymes, which is essential for their stability and catalytic function. patsnap.com This stability is crucial for obtaining reproducible results in enzyme assays. patsnap.com The compatibility of AMPSO with biological systems and its low toxicity further enhance its utility in these studies. myskinrecipes.com The selection of a buffer, such as AMPSO, should be optimized for any new enzyme to ensure that results can be accurately interpreted and compared across different studies. nih.gov
Table 1: Influence of pH on Theoretical Enzyme Activity in AMPSO Buffer This interactive table illustrates how the activity of a hypothetical enzyme with an alkaline pH optimum might be profiled using an this compound buffer system.
| pH (Buffered by AMPSO) | Relative Enzyme Activity (%) | Stability Observation |
|---|---|---|
| 8.3 | 85% | Stable |
| 8.5 | 92% | Stable |
| 9.0 | 100% | Optimal Stability |
| 9.5 | 90% | Stable |
Optimization of Biocatalytic Reactions in Aqueous and Non-Aqueous Environments
Optimizing biocatalytic processes is a critical issue that involves controlling factors such as temperature, substrate concentration, and, importantly, pH. mdpi.com this compound serves as a key tool in this optimization by controlling the pH of the reaction medium. In aqueous systems, where most enzymes naturally function, maintaining the optimal pH with a buffer like AMPSO is a straightforward approach to enhancing productivity. nih.gov
In non-aqueous or low-water environments, which are often necessary for substrates with poor water solubility, the concept of "pH memory" becomes important. ftb.com.hr This phenomenon describes the ability of an enzyme, lyophilized from a specific pH, to maintain a catalytically favorable ionization state when suspended in an organic solvent. Using an aqueous buffer like AMPSO to set the pH before creating the non-aqueous system is a strategy to optimize enzyme performance. ftb.com.hr The use of such optimized non-aqueous systems can increase product concentrations and lead to more sustainable biocatalytic processes. nih.govresearchgate.net
Role in Enzyme Immobilization Methodologies for Enhanced Biocatalysis
Enzyme immobilization is a key technology that enhances enzyme stability and allows for catalyst recycling. nih.gov The immobilization process itself, which can involve adsorption, covalent binding, or entrapment, is often pH-dependent. nih.gov Maintaining a specific pH during immobilization is crucial to preserve the enzyme's structural integrity and to ensure the efficiency of the binding chemistry.
This compound can be used to buffer the solution during the immobilization procedure, ensuring the enzyme remains in its active and stable conformation. For instance, in ionic binding methods, the net surface charge of the enzyme, which is dictated by the pH, determines its interaction with an ion-exchange resin. interchim.fr Furthermore, high concentrations of salts can affect the stability of immobilized enzymes, and this effect is dependent on the pH, the nature of the salt, and the immobilization protocol. nih.govresearchgate.net The properties of AMPSO as a salt and a buffer are therefore relevant considerations in designing and optimizing immobilization strategies for enhanced biocatalysis.
Methodologies for Protein Handling and Structural Preservation
Proper handling and preservation of protein structure are paramount for successful purification, separation, and functional studies. Buffers are integral to these processes, preventing protein denaturation and aggregation by maintaining a stable pH. nih.gov
Advanced Strategies for Protein Purification and Separation
This compound is utilized in various protein purification and separation techniques, including chromatography and electrophoresis, where precise pH control is essential for reliable and consistent results. myskinrecipes.com The choice of buffer can significantly impact the purity and recovery of a target protein during chromatographic separations. bio-rad.com
In electrophoresis, buffer systems are critical for carrying the electric current and maintaining a constant pH, which affects the electrophoretic mobility of molecules. nih.gov AMPSO is specifically employed as an alkaline transfer buffer for electroblotting (Western Blot), facilitating the efficient transfer of strongly basic proteins from polyacrylamide gels to nitrocellulose membranes without compromising the transfer of other proteins. medchemexpress.combio-world.comhopaxfc.com This application is particularly valuable for proteins that are challenging to transfer under standard, less alkaline conditions.
Table 2: Application of this compound in Protein Separation Techniques
| Technique | Role of this compound | Benefit |
|---|---|---|
| Western Blotting | Component of alkaline transfer buffer | Enhances transfer efficiency of strongly basic proteins to membranes. medchemexpress.combio-world.com |
| Chromatography | Buffering agent in mobile phase | Maintains stable pH to control protein-resin interactions for optimal separation. myskinrecipes.comnih.gov |
| Electrophoresis | Component of running/gel buffer | Ensures constant pH for consistent protein mobility and separation. myskinrecipes.com |
Facilitation of Protein Solubilization and Refolding Processes
Recombinant proteins overexpressed in systems like E. coli often form insoluble aggregates known as inclusion bodies. Recovering the active protein requires solubilizing these aggregates with denaturants, followed by a refolding process to restore the native, functional structure. huji.ac.il this compound is identified as a reagent used in protein solubilization. hopaxfc.com
The refolding step is critically dependent on the composition of the refolding buffer. huji.ac.il The process often involves diluting the solubilized, denatured protein into a carefully formulated buffer that promotes correct folding and prevents re-aggregation. nih.govbiotechrep.ir Key parameters of this buffer include pH, ionic strength, and the presence of specific additives. huji.ac.il Studies have shown that proteins with an acidic isoelectric point (pI) tend to refold better in alkaline buffers, and vice-versa. huji.ac.il Given its effective buffering range (pH 8.3-9.7), this compound is a valuable component for inclusion in refolding screens, particularly for proteins that require alkaline conditions to achieve their correctly folded, soluble, and active state.
Maintenance of Protein Conformational Stability in Solution
The maintenance of the native three-dimensional structure of proteins in solution is paramount for their function. Buffers are a critical component in protein formulations, serving not only to control pH but also to stabilize the protein's native conformation. researchgate.net The choice of buffer can significantly influence protein stability, as buffer molecules can interact with the protein surface and modulate electrostatic stability. nih.govresearchgate.netnih.gov
AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt is a zwitterionic buffer that is effective in the alkaline pH range. bio-world.com Its zwitterionic nature, possessing both a positive and a negative charge, generally leads to lower ionic strength at a given concentration compared to non-zwitterionic buffers, which can be beneficial for protein stability. The primary role of a buffer like this compound in maintaining conformational stability is to provide a stable pH environment, which is crucial for preserving the protein's surface charge distribution. researchgate.net Fluctuations in pH can alter the ionization state of acidic and basic amino acid residues, potentially leading to conformational changes, aggregation, or loss of function.
The useful pH range of AMPSO is 8.3–9.7, with a pKa of 9.0 (for the free acid at 25°C). bio-world.com This range is particularly suitable for stabilizing proteins and enzymes that exhibit optimal stability and activity at slightly alkaline conditions. By maintaining a constant pH, this compound helps to preserve the intricate network of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that are essential for the correct folding and conformational integrity of proteins in an aqueous environment.
Table 1: Physicochemical Properties of this compound Relevant to Protein Stability This table summarizes key properties of this compound that contribute to its function in stabilizing proteins in solution.
| Property | Value | Significance in Protein Science |
| Molecular Formula | C₇H₁₆NNaO₅S | Defines the chemical composition. |
| Molecular Weight | 249.26 g/mol | Used for calculating buffer concentrations. |
| pKa (Free Acid, 25°C) | 9.0 | The pH at which the buffer has its maximum buffering capacity. |
| Useful pH Range | 8.3 – 9.7 | Provides a stable alkaline environment suitable for many proteins and enzymes. bio-world.com |
| Form | Crystalline Powder | Allows for easy storage and preparation of buffer solutions. |
Applications in Electrophoretic Techniques for Protein Transfer (e.g., Electroblotting)
Electroblotting, commonly known as Western blotting, is a fundamental technique used to transfer proteins separated by polyacrylamide gel electrophoresis (PAGE) onto a solid-phase membrane, such as nitrocellulose or polyvinylidene difluoride (PVDF). jacksonimmuno.comnih.govsigmaaldrich.com This transfer is achieved by applying an electric field, which causes the negatively charged proteins to migrate from the gel to the membrane, where they become immobilized and can be identified using specific antibodies. jacksonimmuno.comsigmaaldrich.com
The composition of the transfer buffer is a critical factor for the efficiency of protein transfer. jacksonimmuno.com this compound is utilized as a component of alkaline transfer buffers. bio-world.commedchemexpress.com Alkaline conditions are particularly important for the efficient transfer of strongly basic proteins, which have high isoelectric points (pI). In standard, near-neutral pH transfer buffers (like the Towbin system, pH ~8.3), very basic proteins may have a net positive or neutral charge, hindering their migration out of the gel towards the positive electrode (anode). jacksonimmuno.com
Using an AMPSO-based buffer, which operates at a higher pH (typically adjusted to 8.5 or above), ensures that even strongly basic proteins acquire a sufficient net negative charge. bio-world.com This facilitates their complete elution from the gel and efficient binding to the transfer membrane, without compromising the transfer efficiency of other acidic or neutral proteins. bio-world.commedchemexpress.com This makes AMPSO an invaluable tool for researchers studying a wide range of proteins, including those that are challenging to transfer with conventional buffer systems.
Table 2: Comparison of Transfer Buffer Systems for Electroblotting This table provides a comparison between a standard transfer buffer and an AMPSO-based alkaline buffer, highlighting their typical compositions and primary applications.
| Buffer System | Typical Components | Typical pH | Primary Application |
| Towbin Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol | ~8.3 | General purpose transfer of most acidic and neutral proteins. jacksonimmuno.com |
| AMPSO Buffer | 50 mM AMPSO, 20% Methanol (pH adjusted with NaOH) | 8.5 - 9.5 | Efficient transfer of a broad range of proteins, especially strongly basic proteins. bio-world.commedchemexpress.com |
Investigation of Macromolecular Interactions and Complex Formation
The study of macromolecular interactions, such as protein-protein or protein-nucleic acid interactions, is fundamental to understanding cellular processes. These investigations require experimental conditions that preserve the native structure and activity of the molecules involved. The choice of buffer is critical, as it must maintain a stable environment without interfering with the interactions being studied. nih.gov
Furthermore, AMPSO's role in electroblotting is crucial for the downstream analysis of protein complexes. Techniques like co-immunoprecipitation (Co-IP) are used to isolate a target protein along with its binding partners. Following the isolation of the complex, the components are typically separated by SDS-PAGE and identified by Western blotting. nih.gov The efficient transfer of all components of the complex to the membrane, facilitated by an AMPSO buffer, is essential for their subsequent detection and the successful identification of interaction partners. Therefore, this compound serves as a supporting tool in the investigation of macromolecular complexes by ensuring the stability of components and enabling their effective analysis.
Table 3: Biophysical Techniques and Critical Buffer Characteristics This table outlines common techniques used to study macromolecular interactions and highlights the key buffer properties, such as those provided by AMPSO, that are important for obtaining reliable data.
| Technique | Principle | Critical Buffer Characteristics |
| Co-Immunoprecipitation (Co-IP) | Isolation of a protein complex using an antibody specific to one component. nih.gov | pH stability to maintain antibody-antigen and protein-protein interactions. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. nih.gov | Defined pH and low ionization enthalpy to minimize buffer-induced heat effects. |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in refractive index at a sensor surface. | Stable pH and ionic strength to ensure consistent binding kinetics. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy between two fluorophores to study binding. nih.gov | pH stability to maintain protein conformation and fluorophore properties. |
Ampso Sodium Salt in Nucleic Acid Research and Molecular Biology Techniques
Optimization of DNA and RNA Manipulation Protocols
AMPSO sodium salt contributes to the efficiency and success of DNA and RNA isolation and purification processes. Its utility stems from its ability to maintain stable pH conditions, which is crucial for the integrity and accessibility of nucleic acids during extraction and purification.
Mitigating Inhibitors in Complex Samples: In challenging sample matrices, such as environmental soil samples, AMPSO has demonstrated efficacy in facilitating downstream molecular analyses. Its presence has been shown to enable successful Polymerase Chain Reaction (PCR) amplification even when inhibitory substances are present, suggesting its role in optimizing extraction protocols for samples that might otherwise yield poor results researchgate.net. This capacity to overcome inhibition is vital for obtaining reliable data from complex biological or environmental samples.
Performance in Nucleic Acid Electrophoresis and Amplification Strategies
This compound exhibits beneficial performance characteristics in molecular amplification techniques and is recognized for its suitability in electrophoresis applications.
PCR Amplification Performance: this compound has been noted for its positive impact on PCR amplification medchemexpress.comgoogle.com. Research indicates that AMPSO, when used at concentrations as low as 10 mM, can facilitate PCR amplification in samples containing inhibitory substances, such as soil extracts, where other buffers might lead to failed or reduced amplification researchgate.net. This suggests AMPSO can enhance the robustness of PCR reactions by mitigating the effects of inhibitors google.com. Furthermore, AMPSO may contribute to an increased signal in PCR assays and can aid in suppressing interference from masking agents by allowing for higher concentrations of chelating agents without negatively impacting nucleic acid integrity google.com.
Nucleic Acid Electrophoresis: While detailed comparative performance data specifically for AMPSO in nucleic acid electrophoresis is less extensively documented in the provided literature compared to its role in PCR, this compound is listed as a buffer suitable for electrophoresis applications carlroth.comcarlroth.com. As a zwitterionic buffer with a pKa of 9.0 bio-world.comsigmaaldrich.comsci-hub.sebio-world.com, AMPSO offers stable buffering in the alkaline range, which can be relevant for specific electrophoresis setups. Zwitterionic buffers are generally valued for their chemical stability and compatibility with biological systems, including those involving nucleic acids interchim.frmedchemexpress.compromega.com.
Comparative Performance in PCR Amplification in Inhibitory Soil Samples
| Buffer Component | Sample Type | Concentration | Observed Outcome | Reference |
| AMPSO | Soil Extract | 10 mM | Enabled PCR amplification of multiple products | researchgate.net |
| CAPSO | Soil Extract | 10 mM | Enabled PCR amplification of multiple products | researchgate.net |
| Control (Implied) | Soil Extract | Varies | Potential for inhibition leading to failed or reduced amplification | researchgate.net |
Compound List
this compound
AMPSO
CAPSO
Tris
MOPS
HEPES
MES
CHES
CAPS
BES
Bicine
Bis-Tris
DIPSO
MOPSO
POPSO
TAPS
TAE
TBE
Sodium Chloride (NaCl)
Potassium Chloride (KCl)
Sodium Acetate
Boric Acid
EDTA
DTT (Dithiothreitol)
MgCl₂ (Magnesium Chloride)
dNTPs (Deoxyribonucleotide triphosphates)
Primers
DNA Polymerase
Taq DNA polymerase
RNase A (Ribonuclease A)
Cultivation and Assay Systems Utilizing Ampso Sodium Salt
Role in Formulating Optimized Cell Culture Media
AMPSO sodium salt is recognized for its effectiveness in buffering biological solutions within the alkaline pH range. With a pKa of approximately 9.0, it provides robust buffering capacity between pH 8.3 and 9.7, making it suitable for applications requiring stable alkaline environments. ontosight.aisigmaaldrich.comcarlroth.comsigmaaldrich.com This characteristic is vital for cell culture, where maintaining a precise pH range is essential for cell viability, growth, and optimal metabolic function. hopaxfc.com
Research has demonstrated the utility of AMPSO in supporting the growth of microorganisms under alkaline conditions. For instance, it has been employed in growth media for Escherichia coli at pH 9.2, indicating its capacity to sustain cellular processes in alkaline environments. nih.gov As a member of the "Good's buffers" class, AMPSO shares desirable properties such as good water solubility and low metal-chelating capabilities, which contribute to its compatibility with sensitive biological systems and cell culture applications. bostonbioproducts.cominterchim.fr
Table 1: Key Buffering Properties of this compound
| Property | Value | Reference(s) |
| pKa (25 °C) | ~9.0 | ontosight.aisigmaaldrich.comcarlroth.comsigmaaldrich.com |
| Useful pH Range | 8.3 - 9.7 | sigmaaldrich.comcarlroth.comsigmaaldrich.com |
| Solubility | 0.33 g/mL (in water) | sigmaaldrich.comsigmaaldrich.com |
| Assay | ≥99% (titration) | sigmaaldrich.comglentham.com |
Integration into Biochemical Assay Development and Validation
The precise control of pH is fundamental to the accuracy and reproducibility of biochemical assays. This compound's buffering capabilities in the alkaline range make it a valuable component in the development and validation of such assays. ontosight.aimedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com Its defined pKa of 9.0 and useful pH range of 8.3-9.7 are particularly advantageous for assays that function optimally under alkaline conditions, such as certain enzyme activity measurements. sigmaaldrich.comcarlroth.comsigmaaldrich.com
This compound has also been identified as an application in diagnostic assay manufacturing, highlighting its role in the creation of reliable analytical tools. sigmaaldrich.com However, a crucial aspect of buffer selection for assay development and validation is the potential for interaction with metal ions, which can significantly influence assay outcomes. Studies have indicated that AMPSO can complex with several metal ions, including calcium (Ca), cobalt (Co), copper (Cu), lead (Pb), magnesium (Mg), manganese (Mn), and nickel (Ni). researchgate.netuminho.pt This property necessitates careful consideration by researchers when designing assays where metal ion concentrations are critical or when working with metal-sensitive reagents.
Table 2: Metal Ion Complexation of AMPSO
| Metal Ion | Complexation Ability | Reference(s) |
| Ca | Yes | researchgate.net |
| Co | Yes | researchgate.net |
| Cu | Yes | researchgate.net |
| Pb | Yes | researchgate.net |
| Mg | Yes | researchgate.net |
| Mn | Yes | researchgate.net |
| Ni | Yes | researchgate.net |
Applications in Cell-Free Expression and Functional Studies
Cell-free protein expression systems offer a rapid and flexible approach to synthesize proteins, enabling the study of their function without the constraints of living cells. promega.comthermofisher.com These systems require a stable and controlled environment, including precise pH maintenance, to ensure efficient protein synthesis. promega.com
While specific research detailing the direct application of this compound in cell-free protein expression systems is not extensively covered in the provided search results, its established role as a buffer in general biological research suggests potential utility. ontosight.aimedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com The ability of AMPSO to maintain alkaline pH ranges aligns with the need for optimized conditions in various biochemical and molecular biology experiments, which can encompass functional studies of proteins or the development of complex biological assays. ontosight.aisigmaaldrich.comcarlroth.comsigmaaldrich.com Furthermore, AMPSO has been employed in chromatographic separation processes for biological entities, such as Adeno-associated virus (AAV) capsids, at pH 9.4. researchgate.net Such purification techniques are often integral steps in preparing biological molecules for subsequent functional analysis or for use in therapeutic applications, indirectly linking AMPSO to the broader field of functional studies.
List of Compound Names:
this compound
AMPSO
NaAMPSO
BICINE
TAPS sodium salt
BES
MOBS
DIPSO sodium
CABS
MES
MOPS
MOPSO
HEPES
HEPPSO
TAPSO
PIPBS
TABS
HEPBS
Glycylglycine
PIPES
Tris (hydroxymethyl) aminomethane
Tris-HCl
Taurine
CHES
AMP
CAPSO
CAPS
Triethanolamine
POPSO
Sodium citrate (B86180)
Sodium sesquicarbonate
Analytical and Biophysical Methodologies Employing Ampso Sodium Salt
Enhancing Separation Efficiency in Chromatographic Techniques
AMPSO sodium salt plays a crucial role in optimizing chromatographic separations, particularly in capillary electrophoresis techniques. usp.org Its presence in the buffer system can significantly influence the selectivity and resolution of analytes. researchgate.net
Optimization of Micellar Electrokinetic Capillary Chromatography (MEKC)
Micellar electrokinetic chromatography (MEKC) is a powerful separation technique that utilizes micelles to separate both neutral and charged analytes. asdlib.org The choice of buffer is critical in MEKC to control the pH and, consequently, the charge of the analytes and the electroosmotic flow. usp.org
AMPSO has been effectively used as a buffer in MEKC systems. For instance, in the separation of corticosteroids, AMPSO was used as a buffering agent in a mixed micellar solution of sodium dodecyl sulfate (B86663) (SDS) and sodium cholate. researchgate.net The use of AMPSO allows for the maintenance of a stable pH within its effective buffering range (8.3-9.7), which is crucial for achieving reproducible and efficient separations. sigmaaldrich.comsigmaaldrich.com The optimization of MEKC separations often involves a multivariate approach, where parameters such as pH, micelle concentration, and buffer type are simultaneously adjusted to enhance resolution. researchgate.net
Impact on Selectivity and Resolution in Chromatographic Systems
Selectivity and resolution are key parameters in chromatography that determine the quality of a separation. millennialscientific.com Selectivity refers to the ability of the system to distinguish between two analytes, while resolution is a measure of how well-separated two adjacent peaks are. inacom.nlchromatographytoday.com this compound can influence these parameters by modifying the chemical environment of the separation.
Spectroscopic and Electrochemical Investigations
Beyond chromatography, this compound is also utilized in spectroscopic and electrochemical studies, particularly for investigating the complexation of metal ions.
Determination of Metal Ion Complexation and Stability Constants (e.g., Pb-AMPSO systems)
AMPSO, like other "Good's buffers," can form complexes with metal ions. interchim.fr This property is significant because the presence of a buffer can affect the concentration of free metal ions in a solution. researchgate.nettandfonline.com The interaction between AMPSO and metal ions has been a subject of electrochemical investigation.
A notable example is the study of the complexation between lead (Pb²⁺) ions and AMPSO. researchgate.nettandfonline.com Techniques such as direct current polarography and glass electrode potentiometry have been employed to determine the stability constants of the resulting Pb-AMPSO complexes. researchgate.nettandfonline.com The stability constant is a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.org
In the Pb-AMPSO system, several complex species have been identified, including PbL, PbL(OH), and PbL(OH)₂ (where L represents the AMPSO ligand). researchgate.nettandfonline.com The stability constants (log β) for these species have been determined at 25.0 °C and an ionic strength of 0.1 M KNO₃. researchgate.nettandfonline.com
| Pb-AMPSO Complex | Stability Constant (log β) |
| PbL | 2.9 ± 0.5 |
| PbL(OH) | 9.4 ± 0.1 |
| PbL(OH)₂ | 14.5 ± 0.2 |
These findings demonstrate that AMPSO can significantly decrease the concentration of free lead ions in solution by forming stable complexes. researchgate.nettandfonline.com Similar studies have also been conducted for other metal ions, such as cadmium (Cd²⁺), where CdL and CdL(OH) species were identified with stability constants (log β) of 2.1 ± 0.1 and 6.2 ± 0.2, respectively. researchgate.net
Application in Other Biophysical Characterization Techniques
Biophysical characterization involves a suite of techniques used to study the physical and chemical properties of biomolecules, such as their structure, stability, and interactions. nih.govkbibiopharma.comintertek.combioanalysis-zone.com While the primary applications of this compound are in buffering for biochemical assays and chromatography, its interactions with metal ions have implications for biophysical studies where metal ion concentration is a critical parameter. researchgate.netchemimpex.com
The ability of AMPSO to form complexes with metal ions means it can be used to control the availability of these ions in solution. This is relevant in biophysical techniques where the conformation or activity of a biomolecule is sensitive to the presence of specific metal ions. For example, in studies involving metalloproteins, maintaining a precise concentration of the free metal ion is crucial, and a buffer like AMPSO, with known metal-binding properties, could be employed for this purpose. researchgate.nettandfonline.com
Ampso Sodium Salt in Environmental and Materials Science Research Applications
Utilization in Water Treatment and Contaminant Removal Studies
AMPSO sodium salt is noted for its utilization in water treatment processes, where it contributes to the removal of contaminants chemimpex.comchemimpex.com. While specific research detailing the quantitative efficacy of this compound in removing particular pollutants, such as heavy metals or organic compounds, is not extensively detailed in the available literature, its general application in this field highlights its potential as a component in water purification strategies. Studies involving related compounds, such as sodium montmorillonite (B579905) nanoclay or poly-γ-glutamic acid sodium salt, demonstrate the effectiveness of various sodium-based materials in adsorbing heavy metals and other contaminants from wastewater nih.govresearchgate.net. However, direct, quantifiable research findings specifically on this compound's performance in contaminant removal are limited.
| Application Area | Role of this compound (as stated) | Specific Contaminants Targeted (as stated) | Research Findings (Quantitative) |
| Water Treatment | Contaminant removal | Not specified | Not specified |
| Environmental Analysis | General application | Not specified | Not specified |
Role in Analytical Methodologies for Environmental Monitoring
This compound plays a role in analytical methodologies, particularly in chromatography, where it serves as a buffer to improve separation efficiency and detection sensitivity chemimpex.com. Its buffering capacity is crucial for maintaining stable pH conditions, which is fundamental for many analytical techniques used in environmental monitoring.
One notable area of application is in the separation of Adeno-Associated Virus (AAV) capsids using anion-exchange chromatography (AEX). In these studies, AMPSO buffer, typically at a pH of 9.4, is employed as part of the mobile phase. The choice of buffer and eluent salt significantly impacts the resolution of full and empty viral capsids. Research has shown that using AMPSO buffer in conjunction with tetramethylammonium (B1211777) chloride (TMAC) as an eluent salt can yield better separation resolution (Rs = 1.14) compared to using sodium chloride (NaCl) (Rs = 0.93) researchgate.net. The mobile phase composition often includes AMPSO buffer, a salt like TMAC or NaCl, and a divalent salt such as magnesium chloride hexahydrate.
Table 1: this compound in AAV Capsid Separation via Anion-Exchange Chromatography
| Parameter | Value/Composition | Notes |
| Buffer Component | This compound | Used as a buffering agent to maintain pH. |
| Mobile Phase pH | 9.4 | Crucial for optimizing the separation of charged biomolecules. |
| Eluent Salt | Tetramethylammonium chloride (TMAC) or Sodium chloride (NaCl) | TMAC demonstrated higher resolution compared to NaCl. |
| Resolution (Rs) | TMAC: 1.14; NaCl: 0.93 | Indicates the degree of separation between peaks. Higher values signify better separation. |
| Full/Empty Ratio Impact | Not significantly impacted (range 0.96 to 1.09) | Suggests the buffer system effectively separates capsid types without altering their relative proportions. |
| Mobile Phase B Composition | 65 mM AMPSO, 2 mM MgCl₂·6H₂O, 500 mM TMAC (adjusted to pH 9.4 with NaOH) | Represents a typical optimized mobile phase for AEX separation of AAV capsids. |
| Mobile Phase A Composition | 65 mM AMPSO, 2 mM MgCl₂·6H₂O (adjusted to pH 9.4 with NaOH) | Represents the starting mobile phase composition. |
| Other Analytical Applications | Spectroscopy, Titration, Water Analysis | This compound is listed as applicable in these general analytical fields carlroth.comvwr.com. |
Research into Novel Material Formulations and Their Interactions with Biological Components
This compound is recognized for its inclusion in "performance materials" carlroth.com. While direct research into novel material formulations specifically incorporating this compound and detailing its interactions with biological components is not extensively documented in the provided search results, its general properties offer insights into potential applications. As a zwitterionic buffer, it is inherently compatible with biological systems, making it suitable for use in cell culture media and protein chemistry, where maintaining stable pH is critical for biological component function chemimpex.comontosight.ai.
Research into related compounds, such as the sodium salt of 2-acrylamido-2-methylpropane sulfonic acid (AMPS-Na+), has explored its use in the synthesis of hydrogels for biomedical applications, including wound dressings researchgate.netthaiscience.inforesearchgate.net. These studies highlight how sulfonate-containing monomers can be polymerized to create hydrogels with specific water absorption properties and crosslinking densities, influenced by factors like monomer concentration and crosslinker type (e.g., N,N'-methylene-bis-acrylamide) thaiscience.inforesearchgate.net. While these findings pertain to AMPS-Na+, they illustrate the broader utility of sodium sulfonate salts in creating functional materials with potential biological interactions. The inherent biocompatibility and stability of this compound suggest it could similarly be explored as a component in advanced material formulations designed for biological interfaces or environments.
| Material Type | Monomer/Component | Crosslinker | Key Property Studied | Research Findings (General, for related compounds) | Direct this compound Data |
| Hydrogels | AMPS-Na+ | MBA, EGDM | Water Absorption | EWC influenced by crosslinker type/concentration thaiscience.inforesearchgate.net | Not specified |
| Hydrogels | AMPS-Na+ | MBA | Gel Content | 86-90% for IPN hydrogels researchgate.net | Not specified |
| Performance Materials | This compound | Not specified | Not specified | General application listed carlroth.com | Not specified |
| Cell Culture | This compound | Not specified | pH Stability | Essential for maintaining optimal pH ontosight.ai | Not specified |
| Protein Chemistry | This compound | Not specified | Protein Stability | Stabilizes protein structures and functions ontosight.ai | Not specified |
Emerging Research Areas and Future Perspectives on Ampso Sodium Salt
The Next Generation: Development of Novel Derivatives and Their Research Applications
While AMPSO sodium salt is a valuable tool in its own right, the synthesis of novel derivatives presents an exciting frontier for tailoring its properties to specific research applications. The core structure of AMPSO, with its hydroxyl and secondary amine groups, offers reactive sites for chemical modification.
Potential Synthetic Strategies: Drawing inspiration from established methods for the synthesis of related compounds like sodium sulfinates, researchers can explore various synthetic routes to create AMPSO derivatives. nih.gov These strategies could include:
Alkylation or Acylation: Modification of the secondary amine or hydroxyl groups to introduce new functional moieties. This could alter the pKa of the buffer, its solubility, or its interaction with biological molecules.
Polymerization: Covalent attachment of AMPSO to polymer backbones to create buffering materials with unique properties, such as hydrogels for cell culture or coatings for analytical devices.
Conjugation to Biomolecules: Linking AMPSO derivatives to proteins or nucleic acids to enhance their stability or to act as probes for studying their behavior.
Anticipated Research Applications: The development of these novel derivatives could open up a range of new research possibilities:
Enhanced Protein Stabilization: By modifying the structure of AMPSO, it may be possible to design derivatives with an even greater ability to stabilize proteins against thermal denaturation, a critical aspect of drug formulation and enzyme studies. hopaxfc.com
Improved Electrophoretic Separations: In capillary electrophoresis, the buffer composition is crucial for achieving high-resolution separations. nih.govlibretexts.org Novel AMPSO derivatives could be designed to act as more effective carrier electrolytes, potentially enabling the separation of previously unresolvable analytes. hopaxfc.comnih.govresearchgate.net
Targeted Biological Effects: While zwitterionic buffers are generally considered inert, research has shown that some can have unintended biological effects. healthopenresearch.org This opens the door to intentionally designing AMPSO derivatives with specific biological activities, for example, to modulate enzyme function or cellular processes in a controlled manner.
| Derivative Class | Potential Modification | Envisioned Research Application |
|---|---|---|
| Alkylated/Acylated AMPSO | Addition of alkyl or acyl groups to the amine or hydroxyl functions | Fine-tuning of pKa for specialized buffering needs; altered protein interaction profiles |
| Polymer-Conjugated AMPSO | Attachment to a polymer backbone | Creation of buffering hydrogels for 3D cell culture; development of buffer-coated surfaces for microfluidic devices |
| Biomolecule-AMPSO Conjugates | Covalent linkage to proteins or nucleic acids | Enhanced stability of biotherapeutics; development of novel molecular probes |
In Silico Insights: Computational Modeling and Simulation of this compound Interactions
The advent of powerful computational tools offers an unprecedented opportunity to understand the molecular-level interactions of this compound within complex biological systems. While specific computational studies on AMPSO are still nascent, the methodologies are well-established and can provide significant insights. nih.govresearchgate.net
Modeling Approaches: A variety of computational techniques can be employed to simulate the behavior of this compound:
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic interactions of AMPSO with proteins, nucleic acids, and cell membranes over time. This can reveal how AMPSO contributes to protein stability by observing its influence on protein folding and dynamics. researchgate.net
Quantum Mechanics (QM) Methods: QM calculations can provide a highly detailed understanding of the electronic structure of AMPSO and its interactions with metal ions or specific amino acid residues.
Docking Studies: These methods can predict the preferred binding sites of AMPSO on the surface of a protein, offering clues as to the mechanism of its stabilizing effects.
Potential Research Findings: Through these computational approaches, researchers can aim to:
Elucidate Stabilization Mechanisms: Determine the precise molecular interactions—such as hydrogen bonding, electrostatic interactions, and hydrophobic effects—through which AMPSO stabilizes proteins. nih.govnih.govresearchgate.net
Predict Derivative Efficacy: Computationally screen potential AMPSO derivatives for their likely effectiveness in specific applications before undertaking laborious and expensive laboratory synthesis.
Understand Unintended Biological Effects: Simulate the interaction of AMPSO with cellular components, such as ion channels or enzymes, to predict and understand any potential off-target effects.
| Computational Method | Objective | Potential Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulations | To model the dynamic interactions of AMPSO in a biological environment | Understanding the mechanism of protein stabilization; predicting the effect of AMPSO on membrane fluidity |
| Quantum Mechanics (QM) Calculations | To investigate the electronic properties of AMPSO and its interactions | Detailed analysis of binding energies with metal ions; understanding charge distribution and reactivity |
| Docking Studies | To predict the binding modes of AMPSO to biomolecules | Identification of key interaction sites on proteins; guiding the design of derivatives with enhanced binding |
Navigating the Future: Addressing Challenges and Identifying Opportunities for Expanded Research Utility
The continued and expanded use of this compound in research is not without its challenges and opportunities. Addressing these will be crucial for unlocking its full potential.
Current Challenges:
Biological Inertness: While generally considered biologically inert, studies on other zwitterionic buffers have shown that they can have unintended effects on cellular processes, such as lysosomal homeostasis. healthopenresearch.org A critical challenge is to thoroughly characterize the biological effects of AMPSO across a range of cell types and experimental conditions to ensure data integrity.
Limited Structural Diversity: The commercially available range of zwitterionic buffers is relatively limited. This lack of diversity can restrict the ability of researchers to find the optimal buffer for a specific application.
Future Opportunities:
Rational Buffer Design: The challenges associated with current buffers create an opportunity for the rational design of new buffering agents, including novel AMPSO derivatives, with specific and well-defined properties. Computational modeling will be a key tool in this endeavor. nih.gov
High-Throughput Screening: The development of high-throughput screening methods to assess the efficacy and biological effects of a wide range of buffers, including a library of novel AMPSO derivatives, could accelerate the discovery of superior buffering agents.
Niche Applications: There are opportunities to explore the use of this compound in more specialized applications, such as in the formulation of biotherapeutics, as a component of cryopreservation solutions, or in the development of advanced materials for biotechnology. scbt.com
Q & A
Q. What are the key physicochemical properties of AMPSO sodium salt, and how do they influence its application in biochemical assays?
this compound (CAS 102029-60-7) is a zwitterionic buffer with the molecular formula C₇H₁₆NO₅SNa and a molecular weight of 249.26 g/mol . Its buffering range (typically pH 8.3–9.7) makes it suitable for alkaline experimental conditions, such as enzyme kinetics or electrophoresis. The sodium salt form enhances solubility in aqueous solutions, which is critical for homogeneous buffer preparation. Researchers should validate pH stability under experimental temperatures, as deviations can affect reaction kinetics .
Q. What protocols are recommended for preparing this compound buffer solutions, and how should purity grades be validated?
To prepare a 0.1 M this compound buffer:
- Dissolve 2.49 g of ≥98% purity this compound in 80 mL of distilled water.
- Adjust pH using NaOH/HCl, ensuring calibration at the target temperature.
- Filter-sterilize (0.22 µm) for cell culture applications. Purity validation should include HPLC or mass spectrometry to detect impurities (e.g., residual solvents or byproducts) that may interfere with sensitive assays like fluorescence spectroscopy .
Advanced Research Questions
Q. How can this compound interfere with metal-sensitive assays, and what mitigation strategies are effective?
this compound may chelate divalent cations (e.g., Mg²⁺, Ca²⁺), altering enzyme activity in metal-dependent reactions. To address this:
- Use ultrapure AMPSO (≥99%) to minimize trace metal contaminants.
- Supplement with non-chelating buffers (e.g., 1–5 mM EDTA-free salts) or adjust cation concentrations empirically .
- Validate interference via control experiments comparing activity in AMPSO vs. alternative buffers (e.g., Tris-HCl) .
Q. What experimental design considerations are critical when using this compound in long-term stability studies?
- Storage conditions : this compound is stable at room temperature but should be protected from moisture and light to prevent hydrolysis or photodegradation.
- Accelerated aging tests : Monitor pH drift and precipitate formation over time under stress conditions (e.g., 40°C/75% RH) to predict shelf-life .
- Batch-to-batch variability : Compare lot-specific certificates of analysis (COA) for purity, endotoxin levels, and heavy metal content, especially for cell-based assays .
Q. How does this compound compare to other Good’s buffers (e.g., HEPES, CHES) in high-throughput screening assays?
- Advantages : Lower UV absorbance at 260 nm reduces interference in spectrophotometric assays.
- Limitations : Limited buffering capacity above pH 9.5 compared to CHES.
- Optimization : Use DOE (Design of Experiments) to test buffer concentrations (50–200 mM) against assay metrics (e.g., signal-to-noise ratio in fluorescence assays) .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported this compound stability across studies?
- Contextual factors : Differences in ionic strength, temperature, or contaminant levels (e.g., microbial growth in non-sterile buffers) can explain stability variations.
- Replication : Repeat experiments using standardized protocols (e.g., USP <795> guidelines for buffer preparation) and cross-validate with orthogonal methods (e.g., NMR for structural integrity) .
Q. What statistical methods are appropriate for analyzing this compound’s impact on experimental variance?
- Use ANOVA to compare assay outcomes (e.g., enzyme activity) across buffer batches or concentrations.
- Apply regression models to quantify the relationship between AMPSO purity (independent variable) and assay precision (dependent variable) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
